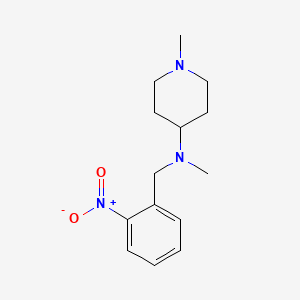

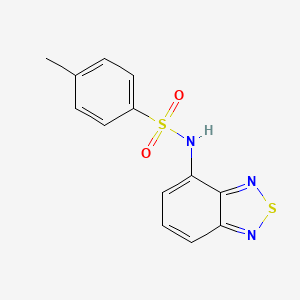

4-methoxy-N-(2-phenylethyl)benzenesulfonamide

Descripción general

Descripción

Synthesis Analysis

4-methoxy-N-(2-phenylethyl)benzenesulfonamide is synthesized through the reaction of 4-methoxy-N,N-dichlorobenzenesulfonamide with compounds like trichloroethylene and phenylacetylene. This method provides a pathway to generate highly reactive derivatives for further chemical synthesis (Aizina et al., 2017).

Molecular Structure Analysis

The molecular structure of similar derivatives, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, has been studied. The structure is characterized by C—H⋯πaryl and C—H⋯O interactions leading to various dimensional architectures, indicating a substantial influence of substituents on the overall molecular geometry (Rodrigues et al., 2015).

Chemical Reactions and Properties

Reactions involving 4-methoxy derivatives, such as 4-methoxy-N-(2-phenylethyl)benzenesulfonamide, often include transformations into other sulfonamide derivatives through reactions with different reagents and under various conditions, as demonstrated in studies of related compounds (Abbasi et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, of related 4-methoxybenzenesulfonamide compounds have been detailed, showing different crystalline forms and hydrogen bonding patterns that could be indicative of the physical behavior of 4-methoxy-N-(2-phenylethyl)benzenesulfonamide (Ibrahim et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of 4-methoxy-N-(2-phenylethyl)benzenesulfonamide derivatives are influenced by their molecular structure and substituents. Investigations into related compounds provide insights into their reactivity, as well as the types of reactions they may undergo, including benzylation and interactions with various nucleophiles (Carlsen, 1998).

Aplicaciones Científicas De Investigación

Photodynamic Therapy and Photophysical Properties

4-methoxy-N-(2-phenylethyl)benzenesulfonamide derivatives have been studied for their application in photodynamic therapy, particularly in cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanines substituted with benzenesulfonamide derivatives, including those containing 4-methoxy-N-(2-phenylethyl)benzenesulfonamide, highlighted their potential as Type II photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal and Antibacterial Properties

A study by Abbasi et al. (2019) synthesized a series of benzenesulfonamides derived from 4-methoxy-N-(2-phenylethyl)benzenesulfonamide and assessed their biofilm inhibitory action against Escherichia coli. Some of these compounds showed potent inhibitory effects, indicating their potential as antibacterial agents (Abbasi et al., 2019).

Antiproliferative Activity in Cancer Research

Several studies have investigated the antiproliferative activities of compounds derived from 4-methoxy-N-(2-phenylethyl)benzenesulfonamide. Motavallizadeh et al. (2014) synthesized N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, including 4-methoxy variants, and evaluated their antiproliferative activities against various tumor cell lines. They found that some derivatives showed significant antiproliferative activity, suggesting their potential in developing new anticancer agents (Motavallizadeh et al., 2014).

Synthesis and Chemical Properties

Research by Aizina et al. (2017) explored the synthesis of highly reactive 4-methoxy-N-(2-phenylethyl)benzenesulfonamides. This work contributes to the broader understanding of the chemical properties and synthesis methods for compounds in this category, which can be valuable in various scientific and pharmaceutical applications (Aizina et al., 2017).

Mecanismo De Acción

The mechanism of action of 4-methoxy-N-(2-phenylethyl)benzenesulfonamide is through the selective antagonism of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis.

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxy-N-(4-methylbenzyl)benzenesulfonamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

4-methoxy-N-(2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-19-14-7-9-15(10-8-14)20(17,18)16-12-11-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDPRNVWTWLKNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-N-phenethyl-benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5656655.png)

![(3R*,4R*)-3-cyclobutyl-1-[(4-methoxyphenyl)sulfonyl]-4-methyl-3-pyrrolidinol](/img/structure/B5656656.png)

![4-(1H-benzimidazol-2-ylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5656662.png)

![1-ethyl-4-(3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5656668.png)

![N~2~-(aminocarbonyl)-N~1~-[rel-(3R,4S)-1-(6-cyclopropyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]glycinamide hydrochloride](/img/structure/B5656672.png)

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5656674.png)

![4-[(1-ethyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5656701.png)

![7-methoxy-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]chromane-3-carboxamide](/img/structure/B5656707.png)